molecular formula C17H21NO3 B8487700 Ethyl 1-(2-(benzyloxy)ethyl)-2-methyl-1H-pyrrole-3-carboxylate

Ethyl 1-(2-(benzyloxy)ethyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B8487700
M. Wt: 287.35 g/mol
InChI Key: NSKQBKKLIZOHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-(benzyloxy)ethyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C17H21NO3 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(2-(benzyloxy)ethyl)-2-methyl-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-(benzyloxy)ethyl)-2-methyl-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 1-(2-(benzyloxy)ethyl)-2-methyl-1H-pyrrole-3-carboxylate

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

ethyl 2-methyl-1-(2-phenylmethoxyethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C17H21NO3/c1-3-21-17(19)16-9-10-18(14(16)2)11-12-20-13-15-7-5-4-6-8-15/h4-10H,3,11-13H2,1-2H3

InChI Key

NSKQBKKLIZOHAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=C1)CCOCC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-methyl-1H-pyrrole-3-carboxylate (10 g, 65.3 mmol) is dissolved in 100 mL of dimethylformamide under argon cooled to 0° C., and then 2-bromoethoxymethylbenzene (28.1 g, 130.6 mmol) is added all at once. The reaction mixture is placed under stirring. There is then added thereto, at 0° C., in three portions, NaH (1.72 g, 71.83 mmol) over a period of 15 minutes. The reaction mixture is stirred for 15 minutes at 0° C., and then for 15 hours at ambient temperature. It is then poured into an ice bath and then extracted 3 times with ethyl acetate. The organic phase is washed 3 times with saturated aqueous lithium chloride solution, dried over MgSO4, filtered and then evaporated to dryness. The residue thereby obtained is purified by chromatography over silica gel using petroleum ether and ethyl acetate as eluants. The expected compound is obtained in the form of an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.72 g
Type
reactant
Reaction Step Three

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